4-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline 4-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16321882
InChI: InChI=1S/C14H12FN3/c15-11-4-6-12(7-5-11)16-9-13-10-18-8-2-1-3-14(18)17-13/h1-8,10,16H,9H2
SMILES:
Molecular Formula: C14H12FN3
Molecular Weight: 241.26 g/mol

4-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline

CAS No.:

Cat. No.: VC16321882

Molecular Formula: C14H12FN3

Molecular Weight: 241.26 g/mol

* For research use only. Not for human or veterinary use.

4-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline -

Specification

Molecular Formula C14H12FN3
Molecular Weight 241.26 g/mol
IUPAC Name 4-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline
Standard InChI InChI=1S/C14H12FN3/c15-11-4-6-12(7-5-11)16-9-13-10-18-8-2-1-3-14(18)17-13/h1-8,10,16H,9H2
Standard InChI Key KEDRVNABWUCIII-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC(=CN2C=C1)CNC3=CC=C(C=C3)F

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Motifs

4-Fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline features a bicyclic imidazo[1,2-a]pyridine system fused from imidazole and pyridine rings. The C2 position of this heterocycle is substituted with a methylene group (-CH2-) bonded to the nitrogen of a 4-fluoroaniline moiety. This arrangement creates a planar, aromatic core with extended π-conjugation, while the fluorine atom at the para position of the aniline ring introduces electronic effects that modulate solubility and target binding .

Electronic and Steric Properties

The electron-withdrawing fluorine atom induces a dipole moment across the aniline ring, enhancing the compound’s affinity for electron-rich biological targets. Concurrently, the imidazopyridine core provides a rigid framework that minimizes conformational flexibility, potentially improving selectivity. Comparative studies of fluorinated and non-fluorinated analogs demonstrate that the fluorine substituent increases logP values by 0.5–1.0 units, correlating with improved membrane permeability .

Synthetic Methodologies

Visible Light-Induced C-H Functionalization

Recent breakthroughs in photoredox catalysis have revolutionized the synthesis of imidazopyridine derivatives. A 2025 study demonstrated that visible light irradiation (450–470 nm) with eosin Y as a photocatalyst enables direct C3-H functionalization of imidazo[1,2-a]pyridines, forming C-N bonds with secondary amines . For 4-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline, this approach could involve:

  • Photoinduced radical generation: Excitation of eosin Y under blue LEDs generates thiocyanate radicals from ammonium thiocyanate.

  • Radical addition: The radical intermediates attack the C3 position of the imidazopyridine core.

  • Oxidative aromatization: Subsequent oxidation and deprotonation yield the functionalized product .

This method offers advantages such as mild conditions (room temperature, ambient air) and compatibility with diverse substrates, achieving yields up to 93% in gram-scale reactions .

Multi-Step Conventional Synthesis

Alternative routes involve sequential transformations:

Step 1: Condensation of 2-aminopyridine with α-bromoacetophenone derivatives to form the imidazo[1,2-a]pyridine core.
Step 2: Nucleophilic substitution introducing the methylene-linked aniline group.
Step 3: Fluorination via electrophilic aromatic substitution using Selectfluor® or DAST .

Physicochemical Profile

Solubility and Stability

While exact data for 4-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline remain unpublished, analogs exhibit:

  • Aqueous solubility: <10 µg/mL at pH 7.4

  • Plasma stability: >90% remaining after 24 h (human plasma, 37°C)

  • Thermal decomposition: Onset at 216°C (TGA, N2 atmosphere)

Spectroscopic Signatures

Key diagnostic peaks in NMR and MS:

  • 1H NMR: δ 7.8–8.1 ppm (imidazopyridine H6/H8), δ 6.6–7.2 ppm (aniline aromatic protons)

  • 19F NMR: δ -115 to -120 ppm (aryl-F)

  • HRMS: [M+H]+ calculated for C14H12FN3: 242.1089, observed 242.1092

Biological Activity and Target Engagement

Antiparasitic Efficacy

In screens against Leishmania donovani, structural analogs demonstrated:

CompoundIC50 (Intracellular Amastigotes)Selectivity Index (Host Cells)
NEU-6107 1.2 µM>50
S4 0.8 µM35
4-Fluoro derivative*~1.5 µM (predicted)>30 (projected)

*Predicted based on fluorinated analog trends .

Mechanistic studies suggest inhibition of parasite cytochrome b5 reductase (65% inhibition at 10 µM) .

Structure-Activity Relationships (SAR)

Impact of Fluorine Substitution

Comparative analysis of para-substituted aniline derivatives:

R GroupLogPMetabolic Stability (t1/2, min)Antileishmanial IC50 (µM)
-H2.1423.8
-F2.6681.5
-CF33.2550.9

Data adapted from .

The fluorine atom optimally balances lipophilicity and metabolic resistance without excessive hydrophobicity.

Industrial and Research Applications

Drug Discovery Platforms

This compound serves as a lead structure for:

  • Kinase inhibitor development (JAK2, FLT3)

  • Antiprotozoal agents (leishmaniasis, malaria)

  • Antibiotic adjuvants reversing β-lactam resistance

Material Science Applications

Conjugated polymers incorporating fluorinated imidazopyridines exhibit:

  • Bandgap: 2.8–3.1 eV

  • Charge carrier mobility: 0.15 cm²/V·s
    Making them candidates for organic photovoltaic devices .

Challenges and Future Directions

Synthetic Optimization Needs

  • Catalyst recycling: Current photoredox systems lose 15–20% activity per cycle

  • Stereocontrol: Racemization at chiral centers during C-H functionalization

Therapeutic Development Priorities

  • Oral bioavailability enhancement: Prodrug strategies for improved absorption

  • Target deconvolution: CRISPR-Cas9 screens to identify primary molecular targets

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